(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine

説明

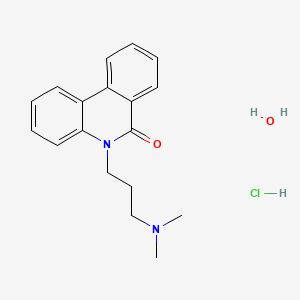

“(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine” is a radioligand developed for positron emission tomography (PET) imaging of neurokinin 1 (NK 1) receptors [substance P (SP) receptors] in the central nervous system (CNS) .

Synthesis Analysis

The compound was discovered as part of a medicinal chemistry program which initially identified a 3-furanyl analogue with improved antiemetic potency and a methyl sulfone with enhanced metabolic stability and oral bioavailability .Molecular Structure Analysis

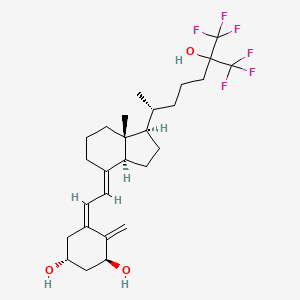

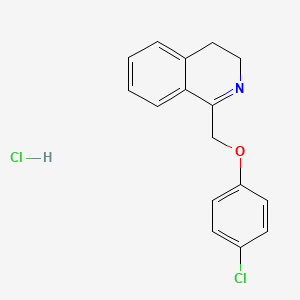

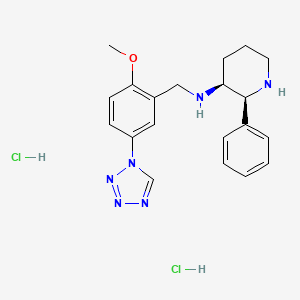

The molecular formula of the compound is C20H26Cl2N6O. It has a molecular weight of 437.4 g/mol . The compound has a complex structure with multiple functional groups, including a methoxy group, a tetrazolyl group, and a phenylpiperidinyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 437.4 g/mol and a molecular formula of C20H26Cl2N6O . It has a complex structure with multiple functional groups .科学的研究の応用

NK1 Receptor Antagonist

GR 203040 is a potent and selective NK1 receptor antagonist . It potently inhibits substance P binding to NK1 receptors . This makes it a valuable tool in the study of NK1 receptor function and the role of substance P in physiological processes.

Antiemetic Activity

GR 203040 displays antiemetic activity in vivo . This means it can be used to prevent or treat nausea and vomiting, which are common side effects of certain medical treatments such as chemotherapy.

作用機序

Target of Action

GR 203040, also known as (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, is a potent and selective antagonist of the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily binds to the neuropeptide Substance P, which is involved in various physiological processes including pain perception, stress response, and emesis .

Mode of Action

As an antagonist, GR 203040 binds to the NK1 receptor and blocks its activation by Substance P . This prevents the downstream signaling cascades triggered by the NK1 receptor, thereby inhibiting the physiological responses associated with Substance P .

Biochemical Pathways

The primary pathway affected by GR 203040 is the Substance P/NK1 receptor signaling pathway . By blocking the NK1 receptor, GR 203040 inhibits the intracellular signaling cascades normally triggered by Substance P. These cascades involve various second messengers and kinases, leading to changes in cellular functions such as gene expression, cell proliferation, and neurotransmitter release .

Pharmacokinetics

It is known that gr 203040 isorally active , suggesting that it is well-absorbed in the gastrointestinal tract. The compound’s ability to inhibit Substance P binding to NK1 receptors in gerbil cerebral cortical membranes after subcutaneous administration suggests that it can cross the blood-brain barrier .

Result of Action

The primary result of GR 203040’s action is the inhibition of physiological responses mediated by the NK1 receptor . This includes the attenuation of pain perception, stress responses, and emesis . In animal models, GR 203040 has been shown to reduce the frequency of acetic acid-induced abdominal constrictions, a measure of visceral pain .

Action Environment

The efficacy and stability of GR 203040 can be influenced by various environmental factors. For instance, the compound’s affinity for the NK1 receptor can vary between species, with lower affinity observed at rat NK1 receptors compared to human, ferret, and gerbil receptors . Additionally, the compound’s pharmacokinetics and bioavailability may be affected by factors such as pH, temperature, and the presence of other substances in the body .

特性

IUPAC Name |

(2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O.2ClH/c1-27-19-10-9-17(26-14-23-24-25-26)12-16(19)13-22-18-8-5-11-21-20(18)15-6-3-2-4-7-15;;/h2-4,6-7,9-10,12,14,18,20-22H,5,8,11,13H2,1H3;2*1H/t18-,20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDCUPIPQXAELR-OINVMNEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2C=NN=N2)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937484 | |

| Record name | N-{[2-Methoxy-5-(1H-tetrazol-1-yl)phenyl]methyl}-2-phenylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine | |

CAS RN |

168398-02-5 | |

| Record name | (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168398025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[2-Methoxy-5-(1H-tetrazol-1-yl)phenyl]methyl}-2-phenylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。